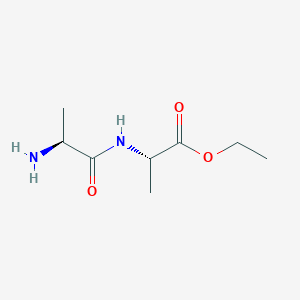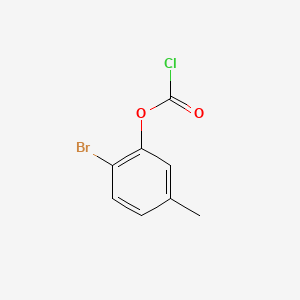![molecular formula C11H23ClN2O2S B13521697 rac-(1R,3S)-3-[(piperidine-1-sulfonyl)methyl]cyclopentan-1-amine hydrochloride](/img/structure/B13521697.png)
rac-(1R,3S)-3-[(piperidine-1-sulfonyl)methyl]cyclopentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,3S)-3-[(piperidine-1-sulfonyl)methyl]cyclopentan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopentane ring, a piperidine sulfonyl group, and an amine hydrochloride moiety.
Preparation Methods
The synthesis of rac-(1R,3S)-3-[(piperidine-1-sulfonyl)methyl]cyclopentan-1-amine hydrochloride involves several steps. The synthetic route typically starts with the preparation of the cyclopentane ring, followed by the introduction of the piperidine sulfonyl group and the amine hydrochloride moiety. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
rac-(1R,3S)-3-[(piperidine-1-sulfonyl)methyl]cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of different substituted derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a potential drug candidate or a tool for studying biological processes. In industry, it can be used in the development of new materials or as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-[(piperidine-1-sulfonyl)methyl]cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
rac-(1R,3S)-3-[(piperidine-1-sulfonyl)methyl]cyclopentan-1-amine hydrochloride can be compared with other similar compounds, such as imidazopyridines and piperidine-based derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of a cyclopentane ring, a piperidine sulfonyl group, and an amine hydrochloride moiety, which may confer distinct properties and applications .
Properties
Molecular Formula |
C11H23ClN2O2S |
|---|---|
Molecular Weight |
282.83 g/mol |
IUPAC Name |
(1R,3S)-3-(piperidin-1-ylsulfonylmethyl)cyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H22N2O2S.ClH/c12-11-5-4-10(8-11)9-16(14,15)13-6-2-1-3-7-13;/h10-11H,1-9,12H2;1H/t10-,11+;/m0./s1 |
InChI Key |
YWNGTEZNOFWLIQ-VZXYPILPSA-N |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)C[C@H]2CC[C@H](C2)N.Cl |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2CCC(C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




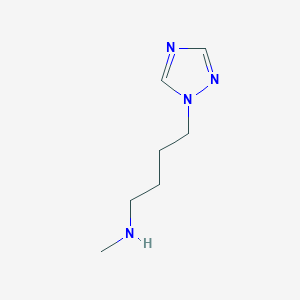
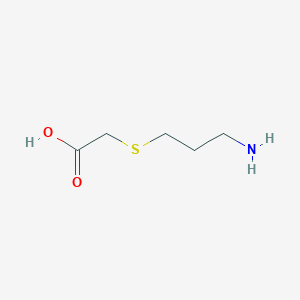
![N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B13521638.png)
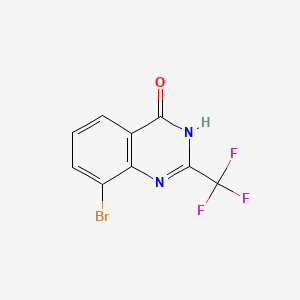
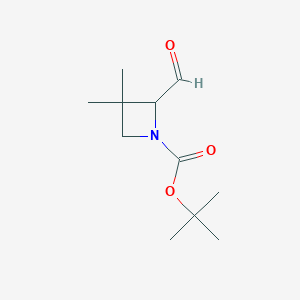
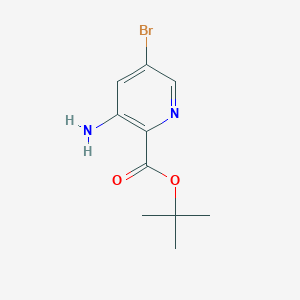
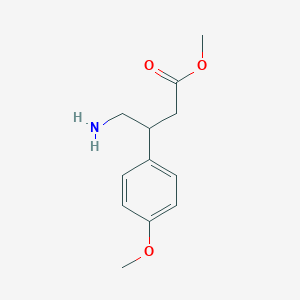
![4-[(3-Pyrazolyl)oxy]piperidine](/img/structure/B13521670.png)

